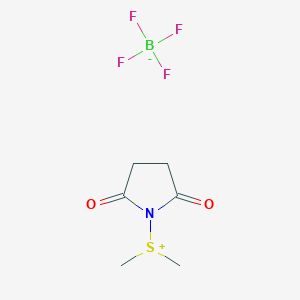
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a dimethylsulfanium group, combined with a tetrafluoroborate anion. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate typically involves the reaction of pyrrolidine-2,5-dione with dimethyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate anion is introduced through the addition of tetrafluoroboric acid or its salts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate has several scientific research applications:
Biology: Investigated for its potential as an anticonvulsant agent, showing activity in animal seizure models.
Medicine: Potential use in the development of new therapeutic agents for neurological disorders.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate involves its interaction with molecular targets such as calcium channels. It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s ability to modulate ion channels and neurotransmitter release is crucial for its biological activity.
Comparison with Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds also contain the pyrrolidine-2,5-dione moiety and have shown anticonvulsant activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar structure, known for its broad-spectrum anticonvulsant properties.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is unique due to the presence of the dimethylsulfanium group, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels and its potential use in anticonvulsant therapy set it apart from other similar compounds.
Properties
CAS No. |
54884-50-3 |
|---|---|
Molecular Formula |
C6H10BF4NO2S |
Molecular Weight |
247.02 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl)-dimethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H10NO2S.BF4/c1-10(2)7-5(8)3-4-6(7)9;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
InChI Key |
YOOBTKIVSIZFRY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C)N1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















